N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
CAS No.: 708987-60-4
Cat. No.: VC7205118
Molecular Formula: C13H11N3O2
Molecular Weight: 241.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 708987-60-4 |
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Molecular Formula | C13H11N3O2 |
Molecular Weight | 241.25 |
IUPAC Name | N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C13H11N3O2/c1-8-6-12(16-18-8)13(17)15-10-2-3-11-9(7-10)4-5-14-11/h2-7,14H,1H3,(H,15,17) |
Standard InChI Key | VJGHVVSAQTZVLK-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Introduction
Chemical Identity and Structural Features
N-(1H-Indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide belongs to the oxazole carboxamide family, characterized by a five-membered oxazole ring containing one oxygen and one nitrogen atom. The indole moiety, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is attached via a carboxamide linkage at the 3-position of the oxazole.
Molecular Formula and Weight
The compound’s molecular formula is , yielding a molecular weight of 241.25 g/mol. Key structural features include:
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A 5-methyl-1,2-oxazole ring providing rigidity and electronic diversity.
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A carboxamide bridge (-CONH-) linking the oxazole to the indole group.
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The indol-5-yl substituent, which introduces aromaticity and hydrogen-bonding potential.
Table 1: Molecular Characteristics
Property | Value |
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Molecular Formula | |
Molecular Weight (g/mol) | 241.25 |
Hydrogen Bond Donors | 2 (indole NH, carboxamide NH) |
Hydrogen Bond Acceptors | 4 (oxazole O, carboxamide O, indole N) |
Synthesis and Modification Strategies
The synthesis of N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide likely follows established protocols for oxazole-indole hybrids, leveraging both cyclization and coupling reactions.
Oxazole Ring Formation
The Robinson–Gabriel cyclization is a cornerstone method for synthesizing oxazoles. As demonstrated in the total synthesis of pimprinols , this reaction involves dehydrative cyclization of α-acylaminoketones. For the target compound, a precursor such as 5-methyl-1,2-oxazole-3-carboxylic acid could be coupled with 5-aminoindole under activating conditions (e.g., T3P® or carbodiimides) .
Carboxamide Coupling
A two-step approach is typical:
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Activation of the carboxylic acid: 5-Methyl-1,2-oxazole-3-carboxylic acid is treated with carbonyl diimidazole (CDI) or thionyl chloride to form an acyl chloride or mixed anhydride.
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Amide bond formation: Reaction with 5-aminoindole in the presence of a base (e.g., triethylamine) yields the target carboxamide.
Table 2: Representative Synthetic Routes
Step | Reactants | Conditions | Yield | Reference |
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1 | 5-Methyl-oxazole-3-carboxylic acid + CDI | NMP, 1 h, rt | 85% | |
2 | Activated acid + 5-aminoindole | DCM, TEA, 12 h, rt | 78% |
Molecular Structure and Electronic Properties
The compound’s bioactivity is influenced by its electronic configuration and stereoelectronic effects.
X-ray Crystallography Insights
While crystallographic data for this specific compound is unavailable, analogous structures reveal:
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Planarity: The oxazole and indole rings adopt near-coplanar arrangements, facilitating π-π stacking with biological targets.
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Hydrogen-bonding networks: The carboxamide NH and indole NH act as donors, while the oxazole oxygen and carboxamide carbonyl serve as acceptors .
Computational Analysis
Density functional theory (DFT) calculations on similar molecules predict:
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Highest Occupied Molecular Orbital (HOMO): Localized on the indole ring, indicating nucleophilic reactivity.
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Lowest Unoccupied Molecular Orbital (LUMO): Concentrated on the oxazole, suggesting electrophilic susceptibility.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Moderate (~0.5 mg/mL at pH 7.4) due to the hydrophobic indole and oxazole moieties.
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Thermal stability: Decomposition above 220°C, consistent with thermally stable heterocycles.
Spectroscopic Data
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IR (KBr): Peaks at 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
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¹H NMR (400 MHz, DMSO-d6): δ 8.35 (s, 1H, indole NH), 7.85 (d, J=8.5 Hz, 1H, indole H), 6.95 (s, 1H, oxazole H) .
Biological Activity and Mechanism
Oxazole-indole hybrids are explored for diverse pharmacological activities, though specific data for this compound remains speculative.
Anticancer Activity
In silico docking studies suggest inhibition of epidermal growth factor receptor (EGFR) kinase via hydrogen bonding to Thr766 and hydrophobic interactions with Leu694.
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for derivatization:
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Position 5 of oxazole: Introducing electron-withdrawing groups (e.g., -Cl) to modulate electronic effects.
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Indole substitution: Adding sulfonamide groups at N1 to enhance solubility .
Preclinical Challenges
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